Antibacterial Potency: Desacetylcefotaxime Lactone vs. Parent Cefotaxime and Desacetylcefotaxime
The antibacterial activity of the desacetylcefotaxime metabolite is consistently 4- to 8-fold lower than that of the parent cefotaxime across a range of clinical isolates [1]. Against Streptococcus pneumoniae (meningitis isolate), the MIC90 of desacetylcefotaxime is 0.39 μg/mL, which is 7.8-fold higher than cefotaxime's MIC90 of 0.05 μg/mL [2]. This quantitative difference is essential for establishing accurate pharmacodynamic targets and for interpreting in vivo synergy data [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC90 = 0.39 μg/mL (S. pneumoniae, 10^8 cells/mL inoculum) |
| Comparator Or Baseline | Cefotaxime: MIC90 = 0.05 μg/mL; Ceftriaxone: MIC90 = 0.10 μg/mL |
| Quantified Difference | 7.8-fold less potent than cefotaxime; 3.9-fold less potent than ceftriaxone |
| Conditions | Agar dilution, 25 clinical isolates of S. pneumoniae, inoculum 10^8 cells/mL |
Why This Matters
This quantifies the expected reduction in intrinsic activity, guiding researchers to use the compound as a true metabolite control rather than a substitute for active drug in antimicrobial assays.
- [1] Selwyn S, Bakhtiar M. Comparative in vitro studies on cefotaxime and desacetylcefotaxime. Drugs Exp Clin Res. 1986;12(12):953-62. PMID: 3494587. View Source
- [2] Deguchi K, et al. [MICs and MBCs of cefotaxime, desacetylcefotaxime and ceftriaxone against four principal bacteria causing meningitis]. Jpn J Antibiot. 1984 Sep;37(9):1627-38. PMID: 6096585. View Source
